molecular formula C14H16F3NO2 B3040404 trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate CAS No. 1980008-32-9

trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate

Cat. No. B3040404
CAS RN: 1980008-32-9
M. Wt: 287.28
InChI Key: DDSDSDHFCWJEOX-MNOVXSKESA-N
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Description

Trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate, also known as TTFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Additionally, this paper will list future directions for further research on this compound.

Scientific Research Applications

Environmental Impact and Fate

  • Synthetic phenolic antioxidants, including compounds similar to trans-Tert-butyl 3-(4-trifluoromethylphenyl)-aziridine-2-carboxylate, are widely used in various industries. Recent studies have highlighted their environmental occurrence, human exposure, and potential toxicity. These compounds have been detected in diverse environmental matrices and human tissues. Some studies suggest that certain synthetic phenolic antioxidants may cause hepatic toxicity, have endocrine disrupting effects, or even be carcinogenic. The need for future research to develop novel antioxidants with reduced toxicity and environmental impact is emphasized (Liu & Mabury, 2020).

Biological Activities and Therapeutic Potential

  • More than 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives have been isolated from various sources. These compounds, which include structures similar to this compound, show promising biological activities such as antioxidant, anticancer, antimicrobial, and antibacterial properties. Some synthetic compounds containing a tertiary butyl group have shown high anticancer and antifungal activities, highlighting their potential for chemical and pharmaceutical applications (Dembitsky, 2006).

Synthesis of N-heterocycles

  • Chiral sulfinamides are crucial chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, which is structurally and functionally related to this compound, has become the gold standard in asymmetric N-heterocycle synthesis, including piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology is significant for producing structural motifs present in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Future Directions

  • Santa Cruz Biotechnology
  • ChemicalBook
  • ChemicalBook (amp version)

properties

IUPAC Name

tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSDSDHFCWJEOX-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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